tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate: is an organic compound with the molecular formula C8H16ClNO4S. It is a derivative of carbamate and contains a chlorosulfonyl group, making it a versatile reagent in organic synthesis. This compound is often used in the preparation of various organic molecules and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
tert-butyl carbamate+chlorosulfonyl isocyanate→tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate can undergo nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the substituted carbamates, where the chlorosulfonyl group is replaced by the nucleophile.
Oxidation: The major products are oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Organic Molecules: tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine:
Drug Development: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate involves its interaction with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity makes it useful in modifying biomolecules and studying their functions.
Comparison with Similar Compounds
- tert-butyl N-[3-(chlorosulfonyl)propyl]carbamate
- tert-butyl chlorosulfonylcarbamate
Comparison:
- Reactivity: tert-butyl N-[2-(chlorosulfonyl)propyl]-N-methylcarbamate is unique due to its specific reactivity with nucleophiles, which is influenced by the position of the chlorosulfonyl group.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its use in biochemical and medicinal research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2731014-25-6 |
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Molecular Formula |
C9H18ClNO4S |
Molecular Weight |
271.8 |
Purity |
95 |
Origin of Product |
United States |
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